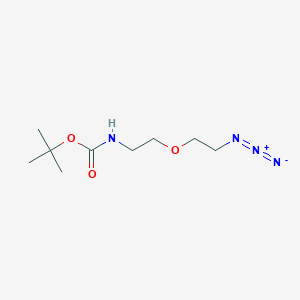

Boc-NHCH2CH2-PEG1-azide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGBULWLGULHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide for Researchers and Drug Development Professionals

Introduction

Boc-NHCH2CH2-PEG1-azide, with CAS number 176220-30-7, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, catering to researchers, scientists, and professionals in drug development.

Core Concepts and Chemical Properties

This compound is characterized by three key functional components: a tert-butoxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[2] The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions, allowing for subsequent conjugation reactions.[2] The single PEG unit enhances the solubility and reduces steric hindrance of the molecule.[2] The azide moiety is a versatile functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient and specific formation of stable triazole linkages.[1][3]

| Property | Value | Reference |

| CAS Number | 176220-30-7 | |

| Molecular Formula | C₉H₁₈N₄O₃ | [4] |

| Molecular Weight | 230.26 g/mol | [4] |

| Appearance | Liquid | [1] |

| Color | Colorless to light yellow | [1] |

| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | [4] |

| Storage | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in several advanced research and development areas:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: This molecule is a key building block for the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][5] The Boc-protected amine can be deprotected and coupled to a ligand for an E3 ligase, while the azide group can be "clicked" to an alkyne-modified ligand for the target protein of interest. The PEG linker plays a crucial role in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.[6]

-

Bioconjugation and "Click Chemistry": The azide functionality allows for the straightforward and highly efficient conjugation of this linker to molecules containing alkyne groups via CuAAC.[1][3] This is widely used to attach this linker to proteins, peptides, nucleic acids, and other biomolecules for various applications, including labeling, imaging, and diagnostics.[7][8]

-

Drug Delivery and PEGylation: The incorporation of the PEG spacer can improve the pharmacokinetic properties of conjugated molecules by increasing their solubility and stability and reducing their immunogenicity.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., DMSO, water, or a mixture)

-

Reaction vessel

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).

-

Add this compound (1.1 to 1.5 equivalents).

-

Add the copper(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

Vortex the mixture again.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by methods such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.

-

Expected Yield: CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.

Protocol 2: Synthesis of a PROTAC Precursor using this compound

This protocol outlines the initial steps in synthesizing a PROTAC, involving the deprotection of the Boc group and coupling to an E3 ligase ligand.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

-

-

Amide Coupling to E3 Ligase Ligand:

-

Dissolve the deprotected amine-PEG-azide and the E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents.

-

The crude product is then purified by flash chromatography or preparative HPLC to yield the E3 ligase ligand-linker conjugate.

-

Mandatory Visualizations

Caption: Synthetic workflow for a PROTAC using this compound.

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. This compound | 176220-30-7 - 乐研试剂 [leyan.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Versatile Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-NHCH2CH2-PEG1-azide, a valuable heterobifunctional linker in modern drug discovery and development. The document details its critical role in the construction of Proteolysis Targeting Chimeras (PROTACs) and its utility in bioconjugation via "click chemistry." Included are detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this versatile molecule.

Introduction

This compound, systematically named tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a short-chain polyethylene (B3416737) glycol (PEG)-based linker molecule. Its unique structure, featuring a tert-butoxycarbonyl (Boc)-protected amine and a terminal azide (B81097) group, makes it an essential building block in the synthesis of complex biomolecules. The Boc group provides a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions, while the azide group is readily available for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The short PEG spacer enhances the solubility and reduces the steric hindrance of the resulting conjugates, making it an ideal component in the design of targeted therapeutics like PROTACs.[1][2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central PEG1 (one ethylene (B1197577) glycol unit) spacer flanked by a Boc-protected amine and an azide functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈N₄O₃ | [2] |

| Molecular Weight | 230.26 g/mol | [3] |

| CAS Number | 176220-30-7 | [3] |

| Appearance | Colorless to pale yellow oil | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | N/A |

| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the mono-Boc protection of 2-(2-aminoethoxy)ethan-1-ol, followed by the conversion of the terminal hydroxyl group to an azide.

Experimental Protocol: Synthesis

Step 1: Mono-Boc Protection of 2-(2-aminoethoxy)ethan-1-ol

-

Dissolve 2-(2-aminoethoxy)ethan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of water and acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 eq) portion-wise to the stirred solution.

-

Slowly add a base, such as triethylamine (B128534) (1.1 eq) or sodium bicarbonate solution, to maintain a slightly basic pH.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Boc-NHCH2CH2-PEG1-OH.

Step 2: Azidation of Boc-NHCH2CH2-PEG1-OH

-

Dissolve the Boc-protected alcohol from Step 1 (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C.

-

Add a sulfonylating agent such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) and a base like triethylamine (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

After the formation of the mesylate or tosylate intermediate, add sodium azide (NaN₃) (1.5-2.0 eq) and a polar aprotic solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography.

Table 2: Representative Quantitative Data for Synthesis

| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield (%) |

| 1 | 2-(2-aminoethoxy)ethan-1-ol, (Boc)₂O | Triethylamine | DCM | 0 °C to RT | 18 h | 85-95 |

| 2 | Boc-NHCH2CH2-PEG1-OH, MsCl, NaN₃ | Triethylamine | DCM/DMF | 0 °C to 70 °C | 16 h | 70-85 |

Note: The yields are typical for these types of reactions and may vary based on specific conditions and scale.

Applications in Drug Development

PROTAC Synthesis

This compound is a key linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1] The synthesis of a PROTAC using this linker typically involves two main steps after the deprotection of the Boc group.

4.1.1. Boc Deprotection Protocol

-

Dissolve this compound in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an acid, typically trifluoroacetic acid (TFA) (10-50% v/v) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to obtain the amine salt (H₂N-CH2CH2-PEG1-azide).

4.1.2. PROTAC Assembly Workflow

The deprotected linker can then be conjugated to a protein of interest (POI) ligand and an E3 ligase ligand. The azide functionality allows for the attachment of the other part of the PROTAC via click chemistry.

Caption: Workflow for PROTAC synthesis using this compound.

4.1.3. PROTAC-Mediated Protein Degradation Signaling Pathway

Once assembled, the PROTAC molecule can enter the cell and induce the degradation of the target protein via the ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Bioconjugation via Click Chemistry

The azide group of this compound allows for its conjugation to molecules containing an alkyne group through click chemistry. This is a highly efficient and bioorthogonal reaction, meaning it does not interfere with biological processes.

4.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

-

Dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Prepare a fresh solution of a copper(I) source. This can be done by adding a reducing agent like sodium ascorbate (B8700270) (0.2-0.5 eq) to a solution of copper(II) sulfate (CuSO₄) (0.1 eq). A stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) can also be added.

-

Add the copper(I) catalyst solution to the mixture of the alkyne and azide.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction, precipitation, or chromatography.

Table 3: Representative Quantitative Data for CuAAC Reaction

| Alkyne Substrate | Azide Substrate | Catalyst | Solvent | Temp. | Time | Yield (%) |

| Propargyl-functionalized biomolecule | This compound | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 4 h | >90 |

Note: The yield is highly dependent on the specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, ease of synthesis, and dual functionality allow for the straightforward construction of complex molecular architectures such as PROTACs and other bioconjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chemical tool in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Boc-NHCH₂CH₂-PEG1-azide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, characteristics, and common applications of Boc-NHCH₂CH₂-PEG1-azide, a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Characteristics

Boc-NHCH₂CH₂-PEG1-azide is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring a terminal azide (B81097) group and a Boc-protected amine. This unique structure allows for sequential and orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules. The Boc (tert-butoxycarbonyl) group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions. The azide moiety serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The short PEG spacer enhances solubility and can reduce steric hindrance in the final conjugate.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₁₈N₄O₃ |

| Molecular Weight | 230.26 g/mol [1][2][][4] |

| CAS Number | 176220-30-7[1][2][] |

| Appearance | Colorless to light yellow liquid[1] |

| Purity | Typically >95% (as specified by various suppliers) |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. The PEG spacer imparts some aqueous solubility. |

| Storage Conditions | Store in pure form at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months.[1][] |

Key Applications in Bioconjugation and Drug Discovery

The bifunctional nature of Boc-NHCH₂CH₂-PEG1-azide makes it a highly versatile reagent for a range of applications, most notably in the construction of PROTACs and other complex bioconjugates.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Boc-NHCH₂CH₂-PEG1-azide serves as a linker to connect the target protein ligand and the E3 ligase ligand. The synthetic strategy typically involves the deprotection of the Boc group to reveal the amine, which can then be coupled to one of the ligands via amide bond formation. The azide group is then used to attach the second ligand using click chemistry.

Click Chemistry Reactions

The azide functionality of Boc-NHCH₂CH₂-PEG1-azide allows for its participation in highly efficient and specific click chemistry reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. It is a robust and high-yielding reaction that can be performed in a variety of solvents, including aqueous mixtures.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living systems), SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[5]

Experimental Protocols

The following sections provide representative experimental protocols for the key reactions involving Boc-NHCH₂CH₂-PEG1-azide. These are intended as general guidelines and may require optimization for specific substrates and applications.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-NHCH₂CH₂-PEG1-azide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Boc-NHCH₂CH₂-PEG1-azide in DCM (e.g., 0.1 M concentration).

-

Add an excess of TFA (e.g., 10-20 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Evaporate the solvent to yield the deprotected amine-azide product.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, enabling the covalent conjugation of two different molecular entities with high specificity and control. These versatile molecules, composed of a central hydrophilic PEG chain flanked by two distinct reactive functional groups, are at the core of innovations in drug delivery, diagnostics, and proteomics.

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, detailing their fundamental properties, diverse chemistries, and critical role in the development of sophisticated biomolecular conjugates. We will delve into quantitative data for a range of commercially available linkers, provide detailed experimental protocols for their application, and visualize key biological pathways and experimental workflows to facilitate a deeper understanding for researchers at the forefront of scientific discovery.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are defined by their unique A-PEG-B structure, where 'A' and 'B' represent two different reactive functional groups. This dual-reactivity allows for a sequential and controlled conjugation process, minimizing the formation of unwanted homodimers and leading to more homogeneous and well-defined bioconjugates.[1][]

The polyethylene glycol spacer itself imparts several beneficial properties to the resulting conjugate, including:

-

Enhanced Hydrophilicity: The ethylene (B1197577) oxide repeating units of the PEG chain are highly hydrophilic, which can significantly improve the solubility of hydrophobic drugs or proteins in aqueous environments, thereby reducing aggregation.[3][][5]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, increases the hydrodynamic radius of the conjugate. This increased size reduces renal clearance, leading to a longer circulation half-life in vivo.[3][][5]

-

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the conjugated molecule, which can mask epitopes and reduce recognition by the immune system.[3][]

-

Tunable Spacer Length: The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which is crucial for maintaining their biological activity and overcoming steric hindrance.[6][7]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The choice depends on the specific functional groups available on the molecules to be conjugated, the desired spacer length, and the required physicochemical properties of the final product. The following tables summarize key quantitative data for a variety of commercially available heterobifunctional PEG linkers.

Table 1: Amine- and Thiol-Reactive Heterobifunctional PEG Linkers

| Linker Name | Structure | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3 |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 |

| Maleimide-PEG2-NHS ester | Mal-NH-(PEG)2-CO-NHS | - | - |

| Maleimide-PEG4-NHS ester | Mal-NH-(PEG)4-CO-NHS | 513.5 | - |

| Maleimide-PEG6-NHS ester | Mal-NH-(PEG)6-CO-NHS | - | - |

| Maleimide-PEG8-NHS ester | Mal-NH-(PEG)8-CO-NHS | - | - |

| Maleimide-PEG12-NHS ester | Mal-NH-(PEG)12-CO-NHS | - | - |

Note: Specific spacer arm lengths for Maleimide-PEGn-NHS esters can vary by manufacturer and specific chemical structure. Data should be obtained from the supplier's technical datasheet.

Table 2: Click Chemistry Heterobifunctional PEG Linkers

| Linker Name | Structure | Molecular Weight ( g/mol ) |

| Azide-PEG3-NHS ester | N3-(PEG)3-CO-NHS | 344.32 |

| Azide-PEG4-NHS ester | N3-(PEG)4-CO-NHS | 388.37 |

| Azide-PEG6-NHS ester | N3-(PEG)6-CO-NHS | 476.48 |

| Azide-PEG10-NHS ester | N3-(PEG)10-CO-NHS | 652.70 |

| DBCO-PEG4-NHS ester | DBCO-(PEG)4-CO-NHS | 649.68 |

| TCO-PEG3-NHS ester | TCO-(PEG)3-CO-NHS | - |

| TCO-PEG4-NHS ester | TCO-(PEG)4-CO-NHS | 514.57 |

| Methyltetrazine-PEG4-NHS ester | Me-Tetrazine-(PEG)4-CO-NHS | 533.53 |

| Methyltetrazine-PEG12-NHS ester | Me-Tetrazine-(PEG)12-CO-NHS | 886.0 |

Note: DBCO (Dibenzocyclooctyne) and TCO (trans-Cyclooctene) are reactive with azides, while Methyltetrazine is reactive with TCO in copper-free click chemistry reactions.[1]

Table 3: Reactivity of Common Functional Groups

| Functional Group | Target | Optimal pH Range | Hydrolysis Half-life |

| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | ~4-5 hours at pH 7.0, 0°C; ~10 minutes at pH 8.6, 4°C |

| Maleimide (B117702) | Thiols (-SH) | 6.5 - 7.5 | Stable at neutral pH, hydrolysis increases above pH 7.5 |

Note: The reactivity and stability of functional groups are highly dependent on buffer composition, temperature, and the specific molecular context.

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The heterobifunctional PEG linker plays a critical role in connecting the antibody to the cytotoxic payload.[8][9] The use of a PEG linker in an ADC can:

-

Improve Solubility: Many potent cytotoxic drugs are hydrophobic. The PEG linker enhances the overall hydrophilicity of the ADC, reducing the propensity for aggregation.[10]

-

Enhance Stability: The linker chemistry dictates the stability of the ADC in circulation. Non-cleavable linkers, such as those derived from SMCC, provide high stability, while cleavable linkers are designed to release the payload under specific conditions within the target cell.[10]

-

Optimize Drug-to-Antibody Ratio (DAR): Branched or multi-arm heterobifunctional PEGs can facilitate the attachment of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[11]

ADCs exert their therapeutic effect by binding to specific antigens on the surface of cancer cells, leading to internalization and subsequent release of the cytotoxic payload. This targeted delivery can disrupt key signaling pathways that drive tumor growth and survival.

Caption: HER2 Signaling Pathway Inhibition by a HER2-Targeted ADC.

Caption: EGFR Signaling Pathway Inhibition by an EGFR-Targeted ADC.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of an antibody-drug conjugate using a heterobifunctional PEG linker.

Protocol 1: Synthesis of an ADC using a Maleimide-PEG-NHS Ester Linker

This protocol describes a two-step conjugation process for linking a thiol-containing cytotoxic payload to an antibody via its lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Maleimide-PEGn-NHS ester linker

-

Thiol-containing cytotoxic payload

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Reaction Buffer B: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.8

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is at a concentration of 5-10 mg/mL in Reaction Buffer A. If necessary, perform a buffer exchange using a desalting column.

-

-

Linker Activation of Antibody:

-

Prepare a 10 mM stock solution of the Maleimide-PEGn-NHS ester linker in anhydrous DMSO immediately before use.

-

Add the linker stock solution to the antibody solution to achieve a 10-fold molar excess of linker to antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Linker:

-

Remove the unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer B. This step is crucial to prevent the maleimide groups from reacting with any remaining primary amines.

-

-

Payload Conjugation:

-

Prepare a 10 mM stock solution of the thiol-containing cytotoxic payload in anhydrous DMSO.

-

Add the payload stock solution to the maleimide-activated antibody solution to achieve a 3 to 5-fold molar excess of payload to antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing in the dark.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 20 mM to cap any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted payload and other small molecules using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).

-

Caption: Experimental Workflow for ADC Synthesis and Purification.

Protocol 2: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).

Materials:

-

HIC column (e.g., Butyl or Phenyl Sepharose)

-

HPLC system

-

Buffer A: 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

-

Buffer B: 50 mM sodium phosphate, pH 7.0

-

Purified ADC sample from Protocol 1

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample with Buffer A to a final ammonium sulfate concentration of approximately 1 M.

-

-

Column Equilibration:

-

Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 50% Buffer A, 50% Buffer B) until a stable baseline is achieved.

-

-

Sample Injection and Elution:

-

Inject the prepared ADC sample onto the equilibrated column.

-

Elute the bound species using a linear gradient from high salt (e.g., 50% Buffer A) to low salt (100% Buffer B) over a suitable number of column volumes (e.g., 20 CV).

-

Monitor the elution profile at 280 nm. Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the different peaks in the chromatogram.

-

Analyze the collected fractions by mass spectrometry and/or SDS-PAGE to determine the DAR of each species.

-

Protocol 3: Characterization of ADCs by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the successful conjugation and determining the DAR of an ADC.

Method 1: Intact Mass Analysis

-

Sample Preparation:

-

Desalt the ADC sample using a suitable method (e.g., zip-tip, buffer exchange) into a volatile buffer (e.g., 150 mM ammonium acetate).

-

-

Mass Spectrometry Analysis:

-

Analyze the intact ADC by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.

-

Deconvolute the resulting mass spectrum to obtain the molecular weight of the different ADC species. The mass difference between peaks will correspond to the mass of the linker-payload conjugate, allowing for the determination of the DAR distribution.

-

Method 2: Subunit Analysis

-

Antibody Reduction:

-

Reduce the interchain disulfide bonds of the ADC using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This will separate the antibody into its light and heavy chains.

-

-

LC-MS Analysis:

-

Separate the light and heavy chains using reversed-phase liquid chromatography (RP-LC).

-

Analyze the eluting chains by online ESI-MS.

-

Deconvolute the mass spectra of the light and heavy chains to determine the number of linker-payload conjugates attached to each chain. This provides a more precise determination of the DAR and information on the conjugation sites.

-

Logical Relationships and Structure-Activity

The choice of heterobifunctional PEG linker significantly impacts the properties and performance of the final bioconjugate. The following diagram illustrates the key relationships between the linker's structural components and the resulting biological activity.

References

- 1. adcreview.com [adcreview.com]

- 3. chempep.com [chempep.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. precisepeg.com [precisepeg.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. purepeg.com [purepeg.com]

- 9. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]

- 11. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

The Azide Functional Group in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group (–N₃) has become an indispensable tool in modern chemical biology, materials science, and drug development, largely due to its unique reactivity in "click chemistry." This guide provides a comprehensive technical overview of the azide's role in the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the core principles governing the reactivity of azides, present quantitative kinetic data, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.

Core Principles of Azide Reactivity in Click Chemistry

The versatility of the azide group stems from its 1,3-dipolar character and its bioorthogonality; it is largely unreactive with most biological functional groups, making it ideal for selective chemical ligations in complex environments.[1] The primary reactions of interest are [3+2] cycloadditions with alkynes to form stable 1,2,3-triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of click chemistry, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted triazole isomer.[2][3] The copper catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[4] The CuAAC reaction is remarkably robust, tolerating a wide pH range (4-12) and a variety of functional groups and solvents, including water.[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns associated with the copper catalyst in living systems, SPAAC was developed.[6] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain (approximately 18 kcal/mol) significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[5][6]

Quantitative Analysis of Azide-Alkyne Cycloaddition Kinetics

The rate of triazole formation is a critical parameter in the design of experiments, particularly for in vivo applications. The following tables summarize key kinetic data for both CuAAC and SPAAC reactions.

| Reaction Type | Reactants | Catalyst/Conditions | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Thermal Huisgen Cycloaddition | 1-Azidodecane and Phenyl Propargyl Ether | Bulk, linear heating | - | [7] |

| CuAAC | Benzyl Azide and Phenylacetylene | Cu(I) | ~1 - 100 | [3] |

| CuAAC with Ligand | Benzyl Azide and Phenylacetylene | Cu(I) with tris(triazolylmethyl)amine ligand | Up to 1,000,000 | [8] |

| SPAAC | Benzyl Azide and Cyclooctyne (OCT) | Acetonitrile | 2.4 x 10⁻³ | [9] |

| SPAAC | Benzyl Azide and Dibenzocyclooctyne (DIBO) | Acetonitrile | 3.1 x 10⁻² | [10] |

| SPAAC | Benzyl Azide and DIBAC | Acetonitrile | 8.6 x 10⁻² | [11] |

| SPAAC | Benzyl Azide and Bicyclo[6.1.0]nonyne (BCN) | Acetonitrile | 0.3 - 1.0 | [6] |

| SPAAC | Benzyl Azide and DIFO | Acetonitrile | 0.76 | [10] |

| SPAAC | Benzyl Azide and BARAC | Acetonitrile | 1.3 | [11] |

Table 1: Comparative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions.

| Factor | Influence on CuAAC Reactivity | Influence on SPAAC Reactivity |

| Azide Electronics | Electron-withdrawing groups on the azide can slightly decrease the rate. | Electron-donating groups on the azide can increase the reaction rate.[12] |

| Alkyne Structure | Terminal alkynes are required. Steric hindrance near the alkyne can slow the reaction. | Highly strained cyclooctynes (e.g., BCN, BARAC) exhibit the fastest rates. Electron-withdrawing groups on the cyclooctyne can increase the rate.[10][11] |

| Copper Ligands | Tris(triazolylmethyl)amines (e.g., THPTA) and tris(benzimidazolylmethyl)amines can significantly accelerate the reaction.[8][13] | Not applicable. |

| Solvent | Generally faster in water and DMSO. Acetonitrile can be inhibitory.[4][8] | Often faster in aqueous solutions compared to organic solvents.[6] |

| pH | Tolerant over a wide range (pH 4-12).[4] Optimal rates for bioconjugation are often observed between pH 7.0 and 7.5.[14] | Higher pH values generally increase reaction rates, though this can be buffer-dependent.[12] |

| Temperature | Reactions proceed readily at room temperature but can be accelerated by heating.[5] | Reactions are rapid at physiological temperatures (25-37 °C).[12] |

Table 2: Factors Influencing the Reactivity of Azides in Click Chemistry.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows discussed in this guide.

Caption: The dinuclear catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]

Caption: A generalized experimental workflow for biomolecule labeling using click chemistry.

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. These should be considered starting points and may require optimization for specific substrates and applications.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Azide (1.0 equivalent)

-

Terminal Alkyne (1.0-1.2 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (B8700270) (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)[15]

-

Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the azide and the alkyne.[16]

-

Add the solvent and stir to dissolve the reactants.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.[16]

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[16]

Protocol 2: CuAAC for Bioconjugation

This protocol is adapted for labeling biomolecules in an aqueous environment.

Materials:

-

Azide- or Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2). Avoid Tris buffers as they can chelate copper.[17]

-

Corresponding click partner (Alkyne or Azide) with the desired label (e.g., fluorophore, biotin).

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).[18]

Procedure:

-

In a microcentrifuge tube, combine the modified biomolecule with the click partner in the reaction buffer. The final concentration of the biomolecule is typically in the low micromolar range.

-

In a separate tube, prepare a premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is often used to both accelerate the reaction and protect the biomolecule from oxidative damage.[17][19]

-

Add the catalyst premix to the reaction tube containing the biomolecule and click partner.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]

-

Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.[16]

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[16]

Protocol 3: General Procedure for SPAAC Bioconjugation

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized reagent.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

DBCO-functionalized reagent (e.g., DBCO-fluorophore) stock solution in a water-miscible organic solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare the azide-modified protein in the reaction buffer.

-

Add a 10-20 fold molar excess of the DBCO-reagent solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[6]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[6]

-

Monitor the reaction progress if necessary, although SPAAC reactions with high-reactivity cyclooctynes often proceed to completion.

-

Purify the labeled protein from unreacted DBCO reagent using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Conclusion

The azide functional group is a powerful and versatile handle for chemical synthesis and bioconjugation. Its participation in the highly efficient and selective CuAAC and SPAAC reactions has revolutionized the way scientists assemble complex molecules and probe biological systems. By understanding the core principles of azide reactivity, leveraging the quantitative kinetic data, and applying the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of click chemistry to advance their respective fields. The continued development of new ligands for CuAAC and more reactive cyclooctynes for SPAAC promises to further expand the utility of the remarkable azide functional group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jenabioscience.com [jenabioscience.com]

Technical Guide: Boc-NHCH₂CH₂-PEG1-azide (CAS 176220-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NHCH₂CH₂-PEG1-azide, with the CAS number 176220-30-7, is a heterobifunctional linker molecule widely utilized in bioconjugation and the development of targeted therapeutics.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This configuration makes it an invaluable tool in "click chemistry," particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine and the azide offer orthogonal handles for sequential conjugation reactions.[1] This guide provides a comprehensive overview of the technical data, experimental protocols, and conceptual workflows associated with Boc-NHCH₂CH₂-PEG1-azide.

Chemical and Physical Properties

The fundamental properties of Boc-NHCH₂CH₂-PEG1-azide are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 176220-30-7 | [3] |

| IUPAC Name | tert-butyl (2-(2-azidoethoxy)ethyl)carbamate | [5] |

| Synonyms | Azido-PEG1-Boc Amine, Boc-NHCH₂CH₂-PEG1-N₃ | [5] |

| Molecular Formula | C₉H₁₈N₄O₃ | [3] |

| Molecular Weight | 230.26 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |

| Storage Conditions | Store at -20°C for long-term stability (up to 3 years, pure form). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months. | [3] |

Applications in Drug Discovery and Bioconjugation

The primary application of Boc-NHCH₂CH₂-PEG1-azide is as a linker in the construction of PROTACs.[2][3] PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2][3] This molecule serves as a segment of that linker.

Beyond PROTACs, its utility extends to various bioconjugation applications where a PEG spacer is desired to connect a biomolecule to another molecule or a surface.[1] The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4]

Experimental Protocols

Boc Deprotection

Prior to conjugating the amine group, the Boc protecting group must be removed. This is typically achieved under acidic conditions.

Materials:

-

Boc-NHCH₂CH₂-PEG1-azide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected linker in DCM.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine-azide linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of the linker to an alkyne-functionalized molecule.

Materials:

-

Amine-PEG1-azide (deprotected linker from section 4.1) or Boc-NHCH₂CH₂-PEG1-azide

-

Alkyne-functionalized molecule (e.g., a protein ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand

-

Solvent (e.g., DMSO/water mixture, t-butanol/water)

Procedure:

-

Dissolve the alkyne-functionalized molecule and Boc-NHCH₂CH₂-PEG1-azide (typically 1.0-1.2 equivalents) in the chosen solvent system.

-

Prepare a stock solution of the copper catalyst. For example, a 10 mM catalyst stock can be made by mixing equal volumes of a 20 mM CuSO₄ solution and a 20 mM TBTA or THPTA solution.

-

Add the copper catalyst solution to the reaction mixture.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring (TLC or LC-MS).

-

Upon completion, the product can be purified by an appropriate method, such as preparative HPLC or silica (B1680970) gel chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly biocompatible.

Materials:

-

Boc-NHCH₂CH₂-PEG1-azide

-

A molecule functionalized with a strained alkyne (e.g., DBCO or BCN)

-

Aqueous buffer (e.g., PBS) or a suitable organic solvent

Procedure:

-

Dissolve the strained alkyne-containing molecule in the chosen solvent.

-

Add Boc-NHCH₂CH₂-PEG1-azide (typically 1.5-2.0 equivalents).

-

Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if conjugating to a protein).

-

Purify the final conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker derived from Boc-NHCH₂CH₂-PEG1-azide, induces targeted protein degradation.

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and degradation.

General Experimental Workflow for PROTAC Synthesis

This diagram outlines a typical workflow for synthesizing a PROTAC using Boc-NHCH₂CH₂-PEG1-azide and click chemistry.

Caption: A sequential workflow for PROTAC synthesis using click chemistry followed by amide coupling.

References

The Core of the Chimera: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically deemed "undruggable."[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] Upon entering a cell, a PROTAC forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5] While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][6] The linker's length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which are essential for efficient ubiquitination.[5][6]

This guide provides a comprehensive technical overview of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex concepts to aid researchers in the rational design of next-generation protein degraders.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The following diagram illustrates this process:

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The two primary classes are flexible and rigid linkers, with further subclassifications based on their constituent chemical motifs.[5][7]

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide, which can facilitate the formation of a productive ternary complex.[5][7]

-

Alkyl Chains : These are simple hydrocarbon chains of varying lengths. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[4][7]

-

Polyethylene Glycol (PEG) Chains : Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[4][7] Approximately 55% of reported PROTACs utilize PEG linkers.[1]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures, introduce conformational constraints.[4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4][8]

-

Heterocyclic Scaffolds : Structures like piperazine (B1678402) and piperidine (B6355638) are incorporated to impart rigidity.[1]

-

Alkynes and Triazoles : These motifs provide a degree of rigidity and are often introduced via "click chemistry," a highly efficient method for PROTAC synthesis.[1][3]

Quantitative Data on Linker Properties

The length and composition of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.[2][6]

Impact of Linker Length on Degradation Efficacy

Systematic variation of linker length is a common strategy to identify the optimal distance for ternary complex formation. The following table summarizes data from a study on IRAK4 PROTACs, demonstrating the impact of linker length on degradation.

| Compound | Linker Composition | Linker Length (atoms) | IRAK4 Degradation in OCI-LY10 (1 µM, 24h) | IRAK4 Degradation in TMD8 (1 µM, 24h) |

| PROTAC-1 | PEG | 12 | ~20% | ~25% |

| PROTAC-2 | PEG | 15 | ~80% | ~85% |

| PROTAC-3 | PEG | 18 | >90% | >95% |

| PROTAC-4 | PEG | 21 | ~70% | ~75% |

| Data adapted from a study on IRAK4 degraders.[3] |

Impact of Linker Composition on Physicochemical Properties and Permeability

The chemical nature of the linker significantly influences the physicochemical properties of the PROTAC, which in turn affect its cell permeability and oral bioavailability. The following table highlights key physicochemical properties of a series of VHL-based PROTACs with varying linker compositions.

| PROTAC | Linker Type | Molecular Weight (MW) | cLogP | Topological Polar Surface Area (TPSA) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| 1 | Alkyl-Ether | 850 | 4.2 | 155 | 0.5 |

| 2 | PEG-like | 890 | 3.8 | 170 | 1.2 |

| 3 | Rigid Heterocycle | 820 | 4.5 | 140 | 2.5 |

| 4 | Alkyl | 800 | 5.1 | 130 | 3.1 |

| Data adapted from a study on VHL PROTACs.[4][9] |

Experimental Protocols

Synthesis of PROTACs via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used "click chemistry" reaction for the efficient synthesis of PROTACs.[10][] This method allows for the modular assembly of the POI ligand, linker, and E3 ligase ligand.

Materials and Reagents:

-

POI ligand functionalized with a terminal alkyne

-

E3 ligase ligand functionalized with an azide (B81097)

-

Linker with corresponding azide and alkyne functionalities (if not directly functionalized on ligands)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.

-

Addition of Copper Catalyst: Add a solution of copper(II) sulfate to the reaction mixture.

-

Addition of Reducing Agent: Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.

-

Reaction Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the crude product is typically purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][7]

Materials and Reagents:

-

Cell line expressing the POI

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

AlphaScreen Assay for Ternary Complex Formation

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ternary complex.[12]

Materials and Reagents:

-

Recombinant tagged POI (e.g., GST-tagged)

-

Recombinant tagged E3 ligase complex (e.g., His-tagged)

-

PROTAC of interest

-

AlphaScreen Donor beads (e.g., Streptavidin-coated)

-

AlphaScreen Acceptor beads (e.g., anti-GST)

-

Assay buffer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged POI and E3 ligase.

-

Assay Plate Setup: In a microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Bead Addition: Add the Donor and Acceptor beads and incubate in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-compatible reader. A signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex. The data is often plotted as signal versus PROTAC concentration, which typically results in a hook-effect curve.

Experimental and Logical Workflows

The development of an effective PROTAC involves a systematic process of design, synthesis, and evaluation.

The relationship between linker properties and PROTAC efficacy is complex and often requires empirical optimization.

Conclusion

The linker is a critical component in the design of effective PROTACs, influencing every aspect from ternary complex formation to in vivo efficacy. A deep understanding of the interplay between linker length, composition, and the resulting physicochemical properties is paramount for the rational design of novel protein degraders. The systematic approach of synthesizing and evaluating a series of linkers, guided by the experimental protocols outlined in this guide, will continue to be a cornerstone of successful PROTAC development. As our understanding of the structural biology of ternary complexes grows, we can anticipate the evolution of more sophisticated, computationally-driven approaches to linker design, further accelerating the translation of this transformative technology into new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chempep.com [chempep.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 12. Ternary complex formation - Profacgen [profacgen.com]

An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its remarkable efficiency, high regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][2] This guide provides a comprehensive exploration of the fundamental principles of the CuAAC reaction, detailing its mechanism, kinetics, and key experimental considerations to empower researchers in leveraging this powerful synthetic tool.

The Catalytic Cycle: A Mechanistic Overview

The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, boasting a rate increase of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[3][4] This remarkable acceleration is achieved through the use of a copper(I) catalyst, which also dictates the high regioselectivity of the reaction, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][4] While initial hypotheses considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][3]

The catalytic cycle can be broken down into the following key steps:

-

Formation of the Copper(I) Acetylide: The cycle begins with the coordination of a copper(I) ion to the terminal alkyne. This interaction lowers the pKa of the acetylenic proton, facilitating its removal to form a copper(I) acetylide complex.[5] In the dinuclear mechanism, a second copper(I) ion coordinates to the π-system of the alkyne, forming a π,σ-bis(copper) acetylide intermediate.[1]

-

Coordination of the Azide (B81097): The organic azide then coordinates to one of the copper centers in the dinuclear complex.[2] This brings the azide and the activated alkyne into close proximity.

-

Cycloaddition and Ring Formation: The azide undergoes a nucleophilic attack on the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate.[4][] This intermediate is unstable and rapidly rearranges.

-

Ring Contraction and Product Formation: The metallacycle contracts to form a more stable copper-triazolide intermediate.[4]

-

Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper(I) catalyst, allowing it to re-enter the catalytic cycle.[1]

Key Reagents and Their Roles

The success of a CuAAC reaction hinges on the careful selection and use of several key components:

-

Copper(I) Source: The active catalyst is the Cu(I) ion. This can be introduced directly using Cu(I) salts like CuI or CuBr.[7] However, due to the instability of Cu(I) which can disproportionate into Cu(0) and Cu(II) or be oxidized by air, it is more common to generate the Cu(I) species in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[7][8]

-

Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent for the in situ generation of Cu(I) from Cu(II).[9][10] It is effective and generally biocompatible, though it can generate reactive oxygen species that may be detrimental to sensitive biomolecules.[9][11]

-

Ligands: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing its oxidation and disproportionation, and increasing its solubility.[2] They can also significantly accelerate the reaction rate.[12] A variety of ligands have been developed, with tris(triazolylmethyl)amine derivatives like TBTA and water-soluble variants such as THPTA and BTTAA being particularly common in bioconjugation applications.[13][14][15] The choice of ligand can be critical for optimizing reaction efficiency and minimizing side reactions.[12]

-

Solvents: CuAAC reactions are known for their compatibility with a wide range of solvents, including organic solvents like DMF, DMSO, and THF, as well as aqueous media.[8][15] The choice of solvent is often dictated by the solubility of the reactants.[2] In recent years, green and sustainable solvents like deep eutectic solvents and glycerol (B35011) have also been successfully employed.[16][17]

Quantitative Data and Reaction Parameters

The following tables summarize typical quantitative parameters for CuAAC reactions, providing a starting point for experimental design.

Table 1: Typical Reagent Concentrations for Small Molecule Synthesis

| Parameter | Concentration/Ratio | Source(s) |

| Catalyst Loading (Cu) | 0.25 - 5 mol% | [7] |

| Ligand:Copper Ratio | 1:1 to 2:1 | [7] |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 mol% | [7] |

| Reactant Concentration (Azide & Alkyne) | 0.01 - 1 M | General Practice |

Table 2: Typical Reagent Concentrations for Bioconjugation (Aqueous Conditions)

| Parameter | Concentration/Ratio | Source(s) |

| Catalyst Concentration (Cu) | 50 - 250 µM | [10] |

| Ligand:Copper Ratio | 2:1 to 5:1 | [7][9] |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | [10] |

| Reactant Concentration (Azide & Alkyne) | 10 µM - 5 mM | [9][18] |

| Aminoguanidine (Optional Additive) | ~5 mM | [9][11] |

Note: These are general guidelines, and optimization is often necessary for specific substrates and applications.

Experimental Protocols

Protocol 1: General Procedure for CuAAC in Organic Solvent

-

Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in an appropriate organic solvent (e.g., DMF, DMSO, or THF).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. For in situ generation, dissolve the Cu(II) salt (e.g., CuSO₄·5H₂O, 0.01 - 0.05 eq) and the ligand (if used, 0.01 - 0.1 eq) in the reaction solvent. Add the reducing agent (e.g., sodium ascorbate, 0.05 - 0.1 eq). The solution should change color, indicating the formation of Cu(I).

-

Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are often complete within 1-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for CuAAC in Aqueous Buffer (Bioconjugation)

-

Stock Solution Preparation: Prepare stock solutions of the alkyne- and azide-functionalized biomolecules in a suitable aqueous buffer (e.g., phosphate, HEPES, or MOPS buffers are commonly used).[10] Also prepare stock solutions of CuSO₄, the water-soluble ligand (e.g., THPTA), and sodium ascorbate.

-

Catalyst Premixing: It is crucial to premix the CuSO₄ and the ligand before adding them to the reaction mixture.[9][11] In a microcentrifuge tube, combine the required volumes of the CuSO₄ and ligand stock solutions.

-

Reaction Assembly: In a separate tube, combine the azide- and alkyne-containing biomolecules in the desired buffer. If necessary, add any additives like aminoguanidine.[9]

-

Reaction Initiation: To initiate the reaction, first add the premixed copper-ligand solution to the biomolecule mixture, followed by the addition of the sodium ascorbate solution.[11]

-

Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 4 hours, but may require longer for dilute samples.

-

Purification: The labeled biomolecule can be purified from the excess reagents and catalyst using methods such as size-exclusion chromatography, dialysis, or affinity purification.

Applications in Drug Development

The robustness and bioorthogonality of the CuAAC reaction have made it an invaluable tool in drug discovery and development.[19][20] Its applications are extensive and include:

-

Lead Discovery and Optimization: CuAAC is widely used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[19][21]

-

Fragment-Based Drug Discovery: The reliable nature of the click reaction allows for the efficient linking of small molecular fragments to generate lead compounds.

-

Peptide and Protein Modification: Site-specific modification of peptides and proteins with therapeutic agents, imaging probes, or for the synthesis of antibody-drug conjugates (ADCs).[20][22]

-